molecular formula C22H28FN3O4S B2619854 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-27-8

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2619854
CAS No.: 897618-27-8
M. Wt: 449.54
InChI Key: WNNWHSJTSXYXNF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl piperazine moiety, and a sulfonyl ethyl acetamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.

    Synthesis of the Fluorophenyl Piperazine: The fluorophenyl piperazine moiety is synthesized by reacting 2-fluorophenylamine with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The ethoxyphenyl intermediate is then coupled with the fluorophenyl piperazine derivative using a sulfonylating agent to form the desired sulfonyl ethyl acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to the presence of the ethoxyphenyl and fluorophenyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-2-30-19-9-7-18(8-10-19)17-22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10H,2,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNWHSJTSXYXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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